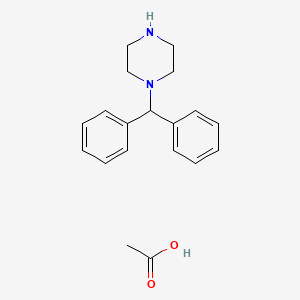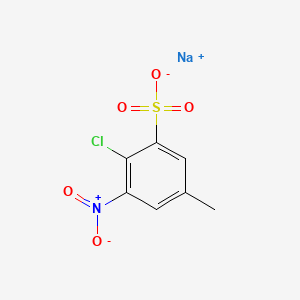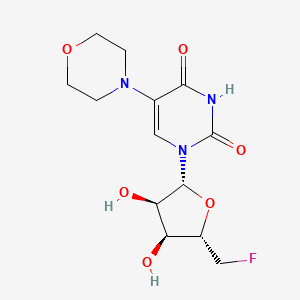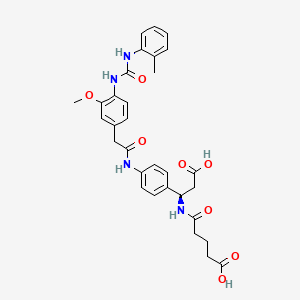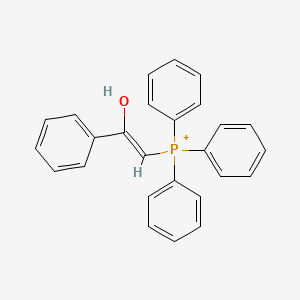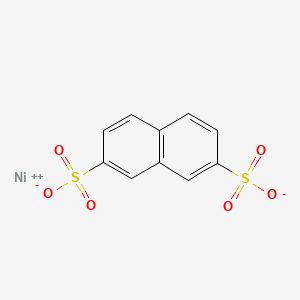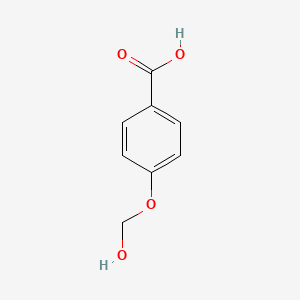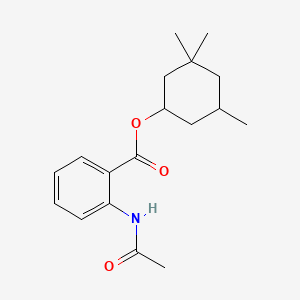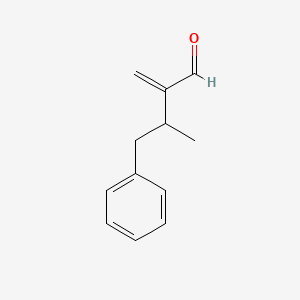
5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide.
Formation of the Thiazole Ring: The thiazole ring can be introduced through cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Coupling Reactions: The final step involves coupling the indole and thiazole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the phenyl rings.
Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for diseases like cancer or infections.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA. The molecular targets might include kinases, G-protein coupled receptors, or transcription factors, leading to modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-phenyl-1H-indole: Lacks the thiazole ring.
2-Phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine: Lacks the chlorine atom.
5-Chloro-2-phenyl-1H-indol-3-amine: Lacks the thiazole ring and phenyl substitution.
Uniqueness
The presence of both the thiazole ring and the chlorine atom in 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
CAS No. |
126193-51-9 |
|---|---|
Molecular Formula |
C23H16ClN3S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-(5-chloro-2-phenyl-1H-indol-3-yl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H16ClN3S/c24-17-11-12-19-18(13-17)22(21(25-19)16-9-5-2-6-10-16)27-23-26-20(14-28-23)15-7-3-1-4-8-15/h1-14,25H,(H,26,27) |
InChI Key |
COBGUYSCSKCWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=C(NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


